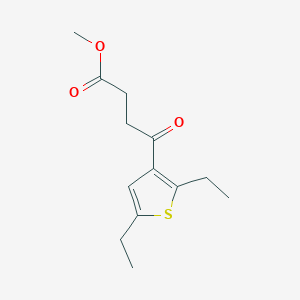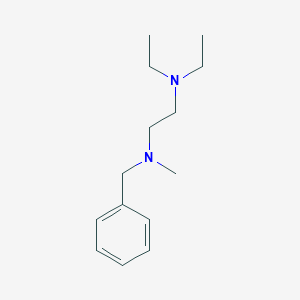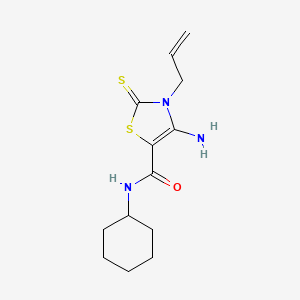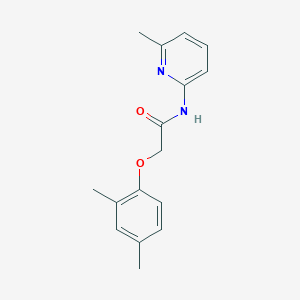
methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate, also known as MDETOB, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, as well as ribonucleotide reductase, an enzyme involved in the production of nucleotides necessary for DNA and RNA synthesis.
Biochemical and Physiological Effects
methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, indicating its potential as an anti-inflammatory agent. methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, suggesting its potential use as a neuroprotective agent.
实验室实验的优点和局限性
One advantage of using methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of comprehensive studies on the toxicity and safety of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate, which may limit its potential use as a therapeutic agent.
未来方向
For the study of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate include further investigation into its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety. Additionally, research on the development of more efficient synthesis methods and analogs of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate may lead to the discovery of more potent and selective compounds for use in the treatment of various diseases.
合成方法
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is synthesized through a multistep process that involves the reaction of ethyl acetoacetate with 2,5-diethylthiophene-3-carboxylic acid, followed by the addition of methyl iodide and a base. The resulting product is then purified through column chromatography to yield methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate.
科学研究应用
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate exhibits cytotoxic activity against cancer cells, and it has been suggested that it may be effective in the treatment of breast, lung, and colon cancer. Additionally, methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been found to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
methyl 4-(2,5-diethylthiophen-3-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-4-9-8-10(12(5-2)17-9)11(14)6-7-13(15)16-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKULVFLWYHQIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)CC)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl beta-(2,5-diethyl-3-thenoyl)propionate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)


![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)

![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)